molecular formula C7H6F3NO4S B6312438 2-(Trifluoromethoxy)aniline-5-sulfonic acid CAS No. 1357627-01-0

2-(Trifluoromethoxy)aniline-5-sulfonic acid

Cat. No. B6312438
CAS RN: 1357627-01-0
M. Wt: 257.19 g/mol
InChI Key: WCLFNHGTWHGDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethoxy)aniline-5-sulfonic acid, or TFMA-5-SO3H, is an organic compound that is widely used in the field of organic synthesis. It is a white solid that is insoluble in water, but soluble in organic solvents. It has a melting point of around 100 °C and a boiling point of around 220 °C. It is an important reagent for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in various reactions.

Scientific Research Applications

TFMA-5-SO3H is used in many scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in various reactions, including the synthesis of peptides, peptidomimetics, and heterocyclic compounds. It has also been used in the synthesis of polymers and other materials.

Mechanism of Action

TFMA-5-SO3H acts as a nucleophilic catalyst in various reactions. It is able to activate the electrophilic centers of substrates, allowing them to react with nucleophiles. It can also act as a proton donor, allowing for protonation of substrates.
Biochemical and Physiological Effects
TFMA-5-SO3H is generally considered to be a safe reagent, with no known adverse effects on humans or animals. It is non-toxic and has no known mutagenic or carcinogenic properties.

Advantages and Limitations for Lab Experiments

The main advantage of using TFMA-5-SO3H in laboratory experiments is its high reactivity and versatility. It is able to activate a wide range of substrates, allowing for the synthesis of a variety of compounds. However, it is not suitable for use in certain reactions, such as those involving highly reactive or unstable substrates.

Future Directions

The use of TFMA-5-SO3H in laboratory experiments is expected to continue to increase as its versatility and reactivity are further explored. Potential future directions include the development of new methods for the synthesis of peptides, peptidomimetics, and heterocyclic compounds. It could also be used in the synthesis of novel polymers and materials. Additionally, there is potential for the development of new catalysts based on TFMA-5-SO3H.

Synthesis Methods

The synthesis of TFMA-5-SO3H is a two-step process. The first step involves the conversion of trifluoromethoxybenzene to trifluoromethoxybenzene-5-sulfonate by reaction with sulfur trioxide in acetic acid. The second step involves the conversion of trifluoromethoxybenzene-5-sulfonate to TFMA-5-SO3H by reaction with aniline in the presence of a base.

properties

IUPAC Name

3-amino-4-(trifluoromethoxy)benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO4S/c8-7(9,10)15-6-2-1-4(3-5(6)11)16(12,13)14/h1-3H,11H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLFNHGTWHGDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)aniline-5-sulfonic acid

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